molecular formula C11H13ClIN B1470068 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline CAS No. 1504594-18-6

2-chloro-N-(cyclobutylmethyl)-4-iodoaniline

Cat. No.: B1470068
CAS No.: 1504594-18-6
M. Wt: 321.58 g/mol
InChI Key: HMSHRVPCSUJVSC-UHFFFAOYSA-N
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Description

2-chloro-N-(cyclobutylmethyl)-4-iodoaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chlorine atom at the 2-position, an iodine atom at the 4-position, and a cyclobutylmethyl group attached to the nitrogen atom of the aniline ring. These structural features make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The nitration of aniline to form 4-nitroaniline.

    Reduction: The reduction of the nitro group to an amino group, yielding 2-chloro-4-iodoaniline.

    Alkylation: The alkylation of the amino group with cyclobutylmethyl chloride to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(cyclobutylmethyl)-4-iodoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-N-(cyclobutylmethyl)-4-iodoaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and iodine atoms, as well as the cyclobutylmethyl group, can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(cyclopropylmethyl)-4-iodoaniline: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.

    2-chloro-N-(cyclobutylmethyl)-4-bromoaniline: Similar structure but with a bromine atom instead of an iodine atom.

    2-chloro-N-(cyclobutylmethyl)-4-fluoroaniline: Similar structure but with a fluorine atom instead of an iodine atom.

Uniqueness

The uniqueness of 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline lies in the combination of its substituents, which can impart specific chemical and biological properties. The presence of both chlorine and iodine atoms, along with the cyclobutylmethyl group, can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(cyclobutylmethyl)-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClIN/c12-10-6-9(13)4-5-11(10)14-7-8-2-1-3-8/h4-6,8,14H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSHRVPCSUJVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=C(C=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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